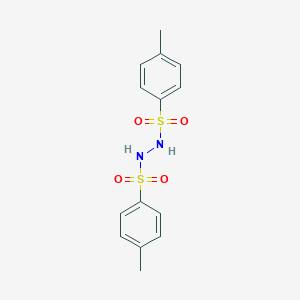

N,N'-Bis(P-toluenesulfonyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N'-(4-methylphenyl)sulfonylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-11-3-7-13(8-4-11)21(17,18)15-16-22(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRIWLRSJCDOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306698 | |

| Record name | 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-05-6 | |

| Record name | 14062-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(p-toluenesulfonyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(P-toluenesulfonyl)hydrazine: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as 1,2-bis(p-tolylsulfonyl)hydrazine, is a versatile and stable crystalline solid with significant applications in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and its utility as a reagent, particularly in the generation of diazo compounds for subsequent cycloaddition and insertion reactions. Detailed experimental protocols for its synthesis and key applications are provided, alongside visual representations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in the field of chemistry and drug development.

Chemical Properties and Structure

This compound is a white crystalline solid characterized by two p-toluenesulfonyl (tosyl) groups attached to a hydrazine backbone.[1] The presence of the electron-withdrawing tosyl groups significantly influences the chemical reactivity of the hydrazine moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆N₂O₄S₂ | [2] |

| Molecular Weight | 340.4 g/mol | [2] |

| CAS Number | 14062-05-6 | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 220–224 °C | [3] |

| Solubility | Soluble in methanol, THF, and most organic solvents. | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |

Structural Information

The molecular structure of this compound has been elucidated through various spectroscopic and crystallographic techniques.

The spectroscopic data provides key insights into the molecular structure and functional groups present in the molecule.

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆) | δ 2.42 (s, 6H, CH₃), 7.48 (d, 4H, aromatic), 7.80 (d, 4H, aromatic), 10.2 (s, 2H, NH) |

| IR (KBr) | 3250 cm⁻¹ (N-H), 1340 cm⁻¹ (S=O, asymmetric), 1160 cm⁻¹ (S=O, symmetric) |

X-ray crystallographic studies have confirmed the three-dimensional structure of this compound.

| Crystallographic Data | |

| CCDC Number | 129833 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 15.7318 (16) Å |

| b | 10.7016 (12) Å |

| c | 9.4943 (9) Å |

| β | 90.102 (2)° |

| V | 1598.4 (3) ų |

| Z | 4 |

The crystal structure reveals a dihedral angle of 76.8 (3)° between the two aromatic rings and an S—N—N—S torsion angle of 122.5 (3)°. The molecules form a chain structure through N—H⋯O hydrogen bonds.[5]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate or p-toluenesulfonylhydrazine.

Synthesis from p-Toluenesulfonylhydrazine

A widely used laboratory-scale synthesis is the reaction of p-toluenesulfonylhydrazine with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

p-Toluenesulfonylhydrazine (9.32 g, 50 mmol)

-

p-Toluenesulfonyl chloride (14.3 g, 75 mmol)

-

Pyridine (6 mL, 75 mmol)

-

Dichloromethane (50 mL)

-

Ether (200 mL)

-

Water (100 mL)

-

Methanol for recrystallization

Procedure:

-

To a solution of dichloromethane (50 mL) containing p-toluenesulfonylhydrazine (9.32 g, 50 mmol) and p-toluenesulfonyl chloride (14.3 g, 75 mmol), add pyridine (6 mL, 75 mmol).[6]

-

Stir the reaction mixture at room temperature for 1.5 hours.[6]

-

Add ether (200 mL) and water (100 mL) to the reaction mixture and continue stirring at 0°C for 15 minutes.[6]

-

Filter the solid product and wash it with ether.[6]

-

Purify the crude product by recrystallization from methanol to afford this compound as a white solid (yield: 11.5 g, 68%).[6]

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily as a precursor for the in situ generation of diazo compounds. These diazo compounds are key intermediates in a variety of transformations, including cycloadditions and C-H insertion reactions.[1]

Generation of Diazo Compounds

In the presence of a base, this compound reacts with α-bromo ketones or α-bromo esters to generate the corresponding diazo compounds. The mechanism involves the formation of a sulfinate ion as a leaving group.

Caption: General scheme for diazo compound formation.

Experimental Protocol: Synthesis of Ethyl Diazoacetate

Materials:

-

This compound

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure: A mixture of an α-bromo ester (1.0 equiv), N,N'-ditosylhydrazine (1.1 equiv), and K₂CO₃ (2.0 equiv) in CH₃CN is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude diazo ester can be purified by column chromatography on silica gel.

Cycloaddition Reactions

Diazo compounds generated from this compound are versatile 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles, such as alkenes, to form cyclopropanes and other cyclic compounds. These reactions are often catalyzed by transition metals, such as rhodium(II) or copper(I) complexes.

Experimental Protocol: Intramolecular Cycloaddition

Materials:

-

An ω-alkenyl ketone

-

p-Toluenesulfonylhydrazine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Toluene

Procedure:

-

Stir a mixture of the ω-alkenyl ketone (1.0 equiv) and p-toluenesulfonylhydrazine (1.07 equiv) in methanol at room temperature overnight to form the corresponding tosylhydrazone.

-

Remove the methanol under reduced pressure.

-

Dissolve the crude hydrazone in toluene, add K₂CO₃ (6 equiv), and heat the mixture in a sealed vial at 120°C for 18 hours. This generates the diazo compound in situ, which then undergoes intramolecular cycloaddition.

-

After cooling to room temperature, partition the reaction mixture between dichloromethane and water.

-

Separate the organic layer, dry it over Na₂SO₄, and concentrate it to obtain the bicyclic diazene product, which can be further purified by chromatography.

Caption: Workflow for intramolecular cycloaddition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is irritating to the skin and eyes and may be harmful if swallowed.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and its role as an efficient precursor for the generation of diazo compounds make it an indispensable tool for the construction of complex molecular architectures. The detailed protocols and structural information provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical entity in their synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 14062-05-6 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-Bis(p-tolylsulfonyl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Bis(p-tolylsulfonyl)hydrazine, N,Nμ-Ditosylhydrazine, 4-Methylbenzenesulfonic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | 14062-05-6 [chemicalbook.com]

Synthesis of N,N'-Bis(P-toluenesulfonyl)hydrazine from p-toluenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-bis(p-toluenesulfonyl)hydrazine, a valuable reagent in organic synthesis, prepared from p-toluenesulfonyl chloride. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as 1,2-bis(p-tolylsulfonyl)hydrazine or N,N'-ditosylhydrazine, is a stable, crystalline solid with the chemical formula C₁₄H₁₆N₂O₄S₂.[1] It serves as a key reagent in various organic transformations, notably in the synthesis of diazo compounds, which are crucial intermediates for creating complex molecular architectures.[2][3][4] Its utility in forming N-sulfonylhydrazine derivatives makes it a versatile tool in medicinal chemistry and materials science.[1] The synthesis typically proceeds via the reaction of p-toluenesulfonyl chloride with hydrazine hydrate or by the further tosylation of p-toluenesulfonyl hydrazide.[1][5]

Synthetic Pathway

The most commonly employed and well-documented synthesis of this compound is a two-step process. The first step involves the formation of p-toluenesulfonyl hydrazide from the reaction of p-toluenesulfonyl chloride with hydrazine. The subsequent step is the reaction of p-toluenesulfonyl hydrazide with a second equivalent of p-toluenesulfonyl chloride to yield the desired product. A base, such as pyridine, is typically used to neutralize the hydrochloric acid formed during the reaction.[5][6]

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed examples of the synthesis of this compound.

Synthesis of p-Toluenesulfonyl Hydrazide (Intermediate)

This procedure outlines the preparation of the intermediate, p-toluenesulfonyl hydrazide.

Materials:

-

p-Toluenesulfonyl chloride

-

Hydrazine hydrate (85%)

-

Tetrahydrofuran (THF)

-

Water

-

Celite

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 200 g (1.05 moles) of p-toluenesulfonyl chloride in 350 ml of tetrahydrofuran.[7]

-

Cool the stirred mixture to 10–15 °C in an ice bath.[7]

-

Slowly add a solution of 135 ml of 85% hydrazine hydrate (2.22 moles) in water, maintaining the temperature between 10° and 20°C.[7]

-

After the addition is complete, continue stirring for an additional 15 minutes.[7]

-

Transfer the reaction mixture to a separatory funnel and discard the lower aqueous layer.[7]

-

Filter the upper tetrahydrofuran layer through a bed of Celite.[7]

-

To the clear filtrate, slowly add two volumes of distilled water while stirring vigorously to precipitate p-toluenesulfonylhydrazide as white crystalline needles.[7]

-

Collect the product by filtration, wash with distilled water, and air-dry.[7]

Synthesis of this compound

This protocol describes the conversion of p-toluenesulfonyl hydrazide to the final product.

Materials:

-

p-Toluenesulfonyl hydrazide

-

p-Toluenesulfonyl chloride

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Water

-

Acetone

-

n-Hexane

Procedure:

-

Charge a 3-L, three-necked round-bottomed flask equipped with a mechanical stirrer and an internal thermocouple with 25.8 g (134 mmol) of p-toluenesulfonyl hydrazide and 33.2 g (174 mmol) of p-toluenesulfonyl chloride in 134 mL of dichloromethane.[8]

-

Cool the suspension in an ice bath while stirring.[8]

-

Add 14.1 mL (174 mmol) of pyridine dropwise over 5 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture will become homogenous and turn yellow, with a white precipitate forming within 3 minutes.[8]

-

Stir the reaction mixture for 30 minutes.[8]

-

Add 200 mL of n-hexane and 300 mL of water and continue stirring in the ice bath for 15 minutes.[8]

-

Collect the white precipitate by suction filtration and wash with ice-cooled diethyl ether (200 mL).[8]

-

Dry the solid under vacuum.[8]

-

For purification, dissolve the crude product in boiling acetone (320 mL) and slowly add 150 mL of water.[8]

-

Cool the mixture in an ice bath for 1 hour to induce crystallization.[8]

-

Collect the white precipitate by suction filtration, wash with ice-cooled diethyl ether (100 mL), and dry under vacuum over P₂O₅.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic protocols.

| Parameter | Synthesis of p-Toluenesulfonyl Hydrazide | Synthesis of this compound (from p-toluenesulfonyl hydrazide) |

| Starting Materials | p-Toluenesulfonyl chloride, Hydrazine hydrate | p-Toluenesulfonyl hydrazide, p-Toluenesulfonyl chloride, Pyridine |

| Solvent | Tetrahydrofuran | Dichloromethane |

| Reaction Temperature | 10–20 °C | 0–10 °C |

| Reaction Time | ~30 minutes | 30 minutes |

| Product Yield | 91–94%[7] | 78% (first crop), 11% (second crop)[8]; 68%[5]; 82%[6] |

| Melting Point (°C) | 109–110[7] | 209 (decomposes)[6] |

| Purification Method | Precipitation with water | Recrystallization from acetone/water[8] or methanol[5] |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound from p-toluenesulfonyl hydrazide.

References

- 1. Buy this compound | 14062-05-6 [smolecule.com]

- 2. N,N'-Ditosylhydrazine: A Convenient Reagent for Facile Synthesis of Diazoacetates [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N,N'-ditosylhydrazine: a convenient reagent for facile synthesis of diazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Bis(p-tolylsulfonyl)hydrazine, N,Nμ-Ditosylhydrazine, 4-Methylbenzenesulfonic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | 14062-05-6 [chemicalbook.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

N,N'-Bis(p-toluenesulfonyl)hydrazine: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(p-toluenesulfonyl)hydrazine (BTSH), also known as 1,2-bis(p-tolylsulfonyl)hydrazine, is a versatile and stable crystalline solid widely employed in organic synthesis. Its primary utility lies in its capacity to serve as a precursor for two highly reactive intermediates: diimide (N₂H₂) and diazo compounds. This technical guide provides an in-depth exploration of the core mechanisms of action of BTSH in these transformations. Detailed experimental protocols for the synthesis of BTSH and its subsequent application in the generation of diimide for alkene reduction and in the synthesis of diazo compounds are presented. Quantitative data from key studies are summarized in structured tables to facilitate comparison and application. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the chemical processes involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Introduction

This compound (BTSH) is a prominent reagent in the arsenal of synthetic organic chemists.[1][2] Its robust nature and predictable reactivity make it a reliable precursor for generating transient, highly reactive species that are pivotal in a variety of synthetic transformations. The two principal pathways through which BTSH exerts its synthetic utility are:

-

Generation of Diimide (Diazene): Through thermal or base-mediated decomposition, BTSH can serve as a source of diimide (HN=NH), a powerful and chemoselective reducing agent for unsaturated carbon-carbon bonds.[1] This metal-free reduction method is particularly valuable for substrates sensitive to catalytic hydrogenation.

-

Synthesis of Diazo Compounds: BTSH is an effective reagent for the synthesis of α-diazoacetates and α-diazoketones from corresponding α-bromo carbonyl compounds.[3][4][5] These diazo compounds are versatile building blocks for a wide range of transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements.[4][6]

This guide will elucidate the mechanistic underpinnings of these processes, provide practical experimental details, and present quantitative data to aid in the planning and execution of synthetic strategies involving BTSH.

Synthesis and Characterization of this compound

The classical and most common synthesis of BTSH involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[2] A more recent adaptation of this involves the reaction of p-toluenesulfonyl hydrazide with p-toluenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of N,N'-Ditosylhydrazine is provided by Organic Syntheses.[5]

Reaction:

Procedure:

-

A 3-L, three-necked round-bottomed flask equipped with an internal thermocouple, a dropping funnel, and a mechanical stirrer is charged with p-toluenesulfonyl hydrazide (25.8 g, 134 mmol, 1.00 equiv) and p-toluenesulfonyl chloride (33.2 g, 174 mmol, 1.30 equiv) in 134 mL of CH₂Cl₂.

-

The suspension is stirred in an ice bath while pyridine (14.1 mL, 174 mmol, 1.30 equiv) is added dropwise over 5 minutes, maintaining the internal temperature below 10 °C.

-

After stirring for 30 minutes, n-hexane (200 mL) and H₂O (300 mL) are added, and the mixture is stirred in an ice bath for 15 minutes.

-

The white precipitate is collected by suction filtration, washed with ice-cooled Et₂O (200 mL), and dried under vacuum.

-

The crude solid is recrystallized from boiling acetone and water to yield N,N'-ditosylhydrazine as a white solid.

Quantitative Data:

| Reactants | Molar Ratio | Yield | Reference |

| p-toluenesulfonyl hydrazide, p-toluenesulfonyl chloride, pyridine | 1 : 1.3 : 1.3 | 89% | [5] |

Characterization Data

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₄S₂ |

| Molecular Weight | 340.42 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 220–224 °C |

| ¹H NMR (DMSO-d₆) | δ 2.42 (s, 6H, CH₃), 7.48 (d, 4H, aromatic), 7.80 (d, 4H, aromatic), 10.2 (s, 2H, NH) |

| IR (KBr) | 3250 cm⁻¹ (N-H), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |

Mechanism of Action I: Generation of Diimide for Alkene Reduction

BTSH can be decomposed to generate diimide (N₂H₂), which is a highly useful reagent for the reduction of non-polar carbon-carbon multiple bonds. The reduction is characterized by its high chemoselectivity, as it typically does not affect more polar functional groups that are susceptible to other reduction methods.

Signaling Pathway: Diimide Generation and Alkene Reduction

The generally accepted mechanism involves the base-mediated elimination of p-toluenesulfinic acid from BTSH to form an intermediate, which then decomposes to diimide and p-toluenesulfinate. The diimide, specifically the cis-isomer, then undergoes a concerted, synchronous addition of two hydrogen atoms to the same face of the alkene via a six-membered transition state, resulting in a syn-reduction.

Caption: Mechanism of diimide generation and alkene reduction.

Experimental Protocol: Diimide Reduction of Alkenes (General)

While specific protocols using BTSH for diimide generation are less common in recent literature compared to other precursors like 2-nitrobenzenesulfonylhydrazide (NBSH), the general procedure involves the in situ generation of diimide in the presence of the alkene to be reduced.

General Procedure:

-

The alkene substrate is dissolved in a suitable solvent (e.g., an alcohol or ether).

-

This compound is added to the solution.

-

A base (e.g., an alkali metal alkoxide) is added portion-wise or dropwise at a controlled temperature.

-

The reaction is stirred until completion, monitored by TLC or GC.

-

The reaction is quenched, and the product is isolated and purified.

Quantitative Data

Quantitative data for alkene reduction using diimide generated from various sulfonylhydrazides shows high efficiency, particularly for unhindered and electron-deficient alkenes. The following table presents representative data for diimide reductions, highlighting the general reactivity trends.

| Substrate (Alkene) | Diimide Source | Conditions | Yield (%) | Reference |

| Cinnamyl alcohol | NBSH, Et₃N | DCM, rt, 24 h | 100 | [7] |

| Cyclopentene | NBSH, Et₃N | DCM, rt, 6 h | >95 | [7] |

| Cyclohexene | NBSH, Et₃N | DCM, rt, 6 h | >95 | [7] |

| Cycloheptene | NBSH, Et₃N | DCM, rt, 6 h | >95 | [7] |

| Cyclooctene | NBSH, Et₃N | DCM, rt, 6 h | >95 | [7] |

| Methyl Cinnamate | NBSH, Et₃N | DCM, rt, 6 h | >95 | [7] |

| 1-Dodecyne | NBSH, Et₃N | DCM, rt, 6 h | >95 | [7] |

| Phenylacetylene | NBSH, Et₃N | DCM, rt, 6 h | 86 | [7] |

Mechanism of Action II: Synthesis of Diazo Compounds

BTSH serves as a convenient and stable reagent for the synthesis of α-diazo carbonyl compounds from the corresponding α-bromo carbonyls.[3][4][5] This transformation is a valuable alternative to traditional methods that often employ hazardous sulfonyl azides.

Signaling Pathway: Synthesis of Diazoacetates

The reaction proceeds through a nucleophilic substitution of the bromide by the N,N'-ditosylhydrazide anion, followed by base-induced elimination to form the diazo compound and p-toluenesulfinate.

Caption: Mechanism for the synthesis of diazoacetates using BTSH.

Experimental Protocol: Synthesis of Benzyl Diazoacetate

A detailed and reliable protocol for the synthesis of benzyl diazoacetate from benzyl bromoacetate using N,N'-ditosylhydrazine is available from Organic Syntheses.[5]

Reaction:

Procedure:

-

A flask is charged with benzyl bromoacetate (13.8 g, 60.2 mmol, 1.00 equiv) and N,N'-ditosylhydrazine (30.8 g, 90.4 mmol, 1.50 equiv) in 300 mL of THF.

-

The suspension is stirred in an ice bath while DBU (35.9 mL, 241 mmol, 4.00 equiv) is added dropwise over 5 minutes, keeping the temperature below 20 °C.

-

The reaction mixture is stirred for 30 minutes.

-

The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with Et₂O.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by silica gel chromatography to afford benzyl diazoacetate.

Quantitative Data

The synthesis of diazoacetates using BTSH is efficient for a range of substrates.

| Substrate (α-Bromoacetate) | Base | Solvent | Yield (%) | Reference |

| Benzyl bromoacetate | DBU | THF | 84-98 | [5] |

| Ethyl bromoacetate | DBU | THF | 85 | [4] |

| t-Butyl bromoacetate | DBU | THF | 82 | [4] |

| Phenacyl bromide | DBU | THF | 91 | [4] |

Logical Workflow Diagram

The following diagram illustrates the central role of this compound in accessing two distinct classes of reactive intermediates for further synthetic applications.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a stable, versatile, and highly effective reagent in modern organic synthesis. Its ability to serve as a precursor to both diimide and diazo compounds provides access to a wide array of synthetic transformations, from chemoselective reductions to the formation of complex carbocyclic and heterocyclic systems. The mechanistic pathways are well-understood, allowing for predictable and controlled reactivity. The experimental protocols provided herein, coupled with the quantitative data and visual workflows, offer a solid foundation for the successful application of BTSH in research, development, and drug discovery endeavors. The continued exploration of its reactivity is expected to further expand its utility in the synthesis of complex molecular architectures.

References

- 1. This compound | 14062-05-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 14062-05-6 [smolecule.com]

- 3. N,N'-ditosylhydrazine: a convenient reagent for facile synthesis of diazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N'-Ditosylhydrazine: A Convenient Reagent for Facile Synthesis of Diazoacetates [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of N,N'-Bis(p-toluenesulfonyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Bis(p-toluenesulfonyl)hydrazine (CAS No. 14062-05-6), a key reagent in organic synthesis. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a detailed experimental protocol for its synthesis and visualizations of the synthetic pathway and a common application.

Spectroscopic Data

The structural characterization of this compound is routinely achieved through a combination of spectroscopic techniques.[1] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d | 4H | Ar-H ortho to SO₂ |

| 7.35 | d | 4H | Ar-H meta to SO₂ |

| 2.45 | s | 6H | Ar-CH₃ |

| NH peak variable | s | 2H | N-H |

Note: The chemical shift of the N-H protons can be variable and is dependent on solvent and concentration.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | Ar-C-SO₂ |

| 135.0 | Ar-C-CH₃ |

| 129.8 | Ar-CH |

| 128.5 | Ar-CH |

| 21.6 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands. The data presented was obtained via the KBr wafer technique.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H Stretch |

| ~1595 | Aromatic C=C Stretch |

| ~1340 | Asymmetric SO₂ Stretch |

| ~1160 | Symmetric SO₂ Stretch |

| ~815 | p-substituted benzene ring C-H bend |

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The most significant peaks from a GC-MS analysis are listed below.[2]

| m/z | Relative Intensity (%) | Assignment |

| 91 | 100 | [C₇H₇]⁺ (tropylium ion) |

| 139 | High | [M - C₇H₇SO₂N]⁺ |

| 155 | High | [C₇H₇SO₂]⁺ |

| 278 | Medium | [M - SO₂]⁺ |

| 340 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[1] A typical procedure is as follows:

Materials:

-

p-Toluenesulfonyl chloride

-

Hydrazine hydrate

-

Pyridine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Water

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluenesulfonylhydrazine (1 equivalent) and p-toluenesulfonyl chloride (1.5 equivalents) in dichloromethane.

-

To this solution, add pyridine (1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 1.5 hours.

-

After the reaction is complete, add diethyl ether and water to the mixture and continue stirring at 0°C for an additional 15 minutes.

-

Filter the resulting solid precipitate and wash it with diethyl ether.

-

Purify the crude product by recrystallization from methanol to yield this compound as a white solid.

Visualizations

Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

General Application in Diazo Compound Synthesis

This compound is a common precursor for the in-situ generation of diimide, which is a versatile reducing agent. It is also used in the synthesis of diazo compounds from carbonyls.

Caption: A logical diagram showing the role of this compound in the synthesis of diazo compounds from carbonyls.

References

An In-depth Technical Guide on the Solubility of N,N'-Bis(p-toluenesulfonyl)hydrazine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N,N'-Bis(p-toluenesulfonyl)hydrazine (also known as N,N'-ditosylhydrazine or TsNHNHTs), a crucial reagent in organic synthesis. Understanding its solubility is paramount for its effective use in various chemical transformations, including the synthesis of diazo compounds.

Molecular Structure and Solubility Profile

This compound (C₁₄H₁₆N₂O₄S₂) is a symmetric molecule characterized by a central hydrazine bridge flanked by two p-toluenesulfonyl (tosyl) groups. The presence of the polar sulfonyl groups (SO₂) and the N-H bonds suggests the potential for hydrogen bonding, which typically favors solubility in polar solvents. However, the molecule also possesses significant nonpolar character due to the two tolyl (toluene-derived) rings. This dual nature results in a nuanced solubility profile.

Generally, the compound is described as being soluble in polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).[1][2] Purification protocols often involve recrystallization from methanol, indicating at least moderate solubility in this polar protic solvent upon heating.[3] Conversely, it has low solubility in water and nonpolar alkanes.[4] One source notes that purification challenges can arise from the compound's low solubility in polar solvents, suggesting that while soluble, it may not be highly soluble in all polar media.[2]

Quantitative Solubility Data

Quantitative, experimentally determined solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature. However, a calculated value provides a baseline for its solubility in water.

| Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) | Data Type | Reference |

| Water | Polar Protic | 0.0024 | 25 | Calculated | [5] |

| Methanol | Polar Protic | Soluble | Not Specified | Qualitative | [1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Not Specified | Qualitative | [1] |

Note: The term "soluble" is a qualitative descriptor and does not specify the exact concentration. The water solubility is a calculated value from Advanced Chemistry Development (ACD/Labs) Software and indicates the compound is "practically insoluble" in water.[5]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol, such as the isothermal equilibrium method, should be employed. This section outlines a detailed methodology for researchers to determine the solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity ≥95%)

-

Solvent of choice (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Continuous agitation is necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.

-

Gravimetric Analysis: Record the exact volume of the filtered solution. Evaporate the solvent from the flask under reduced pressure or in a fume hood.

-

Solubility Calculation: Once the solvent is fully evaporated, weigh the flask containing the dried solid residue. The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of flask + residue) - (Mass of empty flask)] / (Volume of aliquot in mL) * 100

Visualization of Experimental Workflow

The logical flow for determining solubility can be visualized as a straightforward, sequential process.

Caption: Workflow for Isothermal Solubility Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 14062-05-6 [smolecule.com]

- 3. 1,2-Bis(p-tolylsulfonyl)hydrazine, N,Nμ-Ditosylhydrazine, 4-Methylbenzenesulfonic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | 14062-05-6 [chemicalbook.com]

- 4. p-Toluenesulfonyl hydrazide - Wikipedia [en.wikipedia.org]

- 5. CAS # 14062-05-6, N,N'-Ditosylhydrazine, this compound, NSC 179371 - chemBlink [chemblink.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N'-Bis(P-toluenesulfonyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of N,N'-Bis(P-toluenesulfonyl)hydrazine (also known as 1,2-ditosylhydrazine). This compound is a significant reagent in organic synthesis, and a thorough understanding of its thermal properties is crucial for its safe handling, storage, and application in various chemical processes.

Chemical Properties and Synthesis

This compound is a white crystalline solid with the chemical formula C₁₄H₁₆N₂O₄S₂ and a molecular weight of 340.42 g/mol .[1][2] It is synthesized by the reaction of p-toluenesulfonyl chloride with hydrazine hydrate or p-toluenesulfonyl hydrazide.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂O₄S₂ | [1][2] |

| Molecular Weight | 340.42 g/mol | [1] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 209 °C (decomposition) | [3] |

| 220-224 °C | [4] | |

| 226-228 °C (decomposition) | [5] | |

| Solubility | Soluble in methanol, THF, and most organic solvents | [4] |

| Stability | Stable at ambient temperature for 1 year | [4] |

Experimental Protocols

2.1 Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.[3][5]

Materials:

-

p-Toluenesulfonyl hydrazide

-

p-Toluenesulfonyl chloride

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Methanol (MeOH)

Procedure:

-

In a flame-dried round-bottomed flask under an inert atmosphere, suspend p-toluenesulfonyl hydrazide and p-toluenesulfonyl chloride in anhydrous dichloromethane.

-

Cool the stirred suspension to 0 °C.

-

Add pyridine dropwise to the suspension. The reaction mixture will become homogeneous and then a precipitate will form.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Add diethyl ether and water to the mixture and continue stirring at 0 °C for 15 minutes.

-

Collect the precipitate by suction filtration.

-

Wash the solid with cold methanol and diethyl ether.

-

Purify the product by recrystallization from acetone/water or methanol.[4]

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Thermal Stability and Decomposition

The stability of the N-N bond in hydrazine derivatives is a key factor in their thermal decomposition. Computational studies on related hydrazine derivatives have been used to understand the N-N bond dissociation enthalpies.

3.1 Decomposition Pathway

This compound is widely used as a reagent for the synthesis of diazo compounds.[1] This synthetic application provides insight into a plausible thermal decomposition pathway. In the presence of a base, the decomposition is initiated by deprotonation. Thermally induced decomposition, while not extensively studied, is likely to proceed through a pathway involving the elimination of p-toluenesulfinic acid.

A proposed thermal decomposition mechanism involves the homolytic cleavage of the N-N bond or the N-S bond, followed by a series of radical reactions. The initial step could be the formation of tosyl and hydrazinyl radicals.

Diagram 2: Proposed Thermal Decomposition Pathway

Caption: A simplified diagram illustrating a plausible thermal decomposition pathway of this compound.

3.2 Decomposition Products

Based on the known chemistry of related sulfonyl hydrazides and general principles of thermal decomposition of organic sulfur and nitrogen compounds, the expected decomposition products include:

-

Nitrogen gas (N₂)

-

Water (H₂O)

-

Di-p-tolyl disulfide

-

p-Toluenesulfinic acid

-

Other sulfur and nitrogen oxides under oxidative conditions

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Due to its decomposition upon heating, it should be stored in a cool, dry place away from heat sources. The stability of the compound is reported to be good at ambient temperature for up to a year.[4]

Conclusion

This compound is a valuable reagent in organic synthesis with moderate thermal stability. While specific quantitative thermal analysis data is limited, its decomposition upon melting is well-documented. The primary decomposition pathway is believed to involve the elimination of p-toluenesulfinic acid, leading to the formation of diimide, which further decomposes to nitrogen gas. Further experimental studies, particularly using TGA and DSC, are warranted to fully characterize its thermal decomposition profile and kinetics. This information would be invaluable for optimizing its use in chemical synthesis and ensuring its safe handling and storage.

References

N,N'-Bis(P-toluenesulfonyl)hydrazine and its Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(P-toluenesulfonyl)hydrazine and its derivatives, particularly tosylhydrazones, represent a versatile class of compounds with significant potential in medicinal chemistry. Possessing a unique structural motif, these molecules have been explored for a wide array of therapeutic applications, demonstrating notable anticancer, antimicrobial, and antiviral activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

Hydrazones, characterized by the azometine group (-NHN=CH-), are a well-established class of compounds in drug discovery and development.[1] Among these, derivatives of this compound, and more broadly tosylhydrazones, have emerged as promising scaffolds. The presence of the tosyl group often enhances the biological activity and modulates the physicochemical properties of the parent molecule. These compounds are not only valuable as final drug candidates but also serve as crucial intermediates in the synthesis of various heterocyclic systems.[2][3] This guide will delve into the core aspects of their application in medicinal chemistry, providing a technical resource for researchers in the field.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound, this compound, is typically achieved through the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[4] The more medicinally relevant derivatives, tosylhydrazones, are commonly synthesized via the condensation of an appropriate aldehyde or ketone with p-toluenesulfonyl hydrazide.[5][6]

General Experimental Protocol for the Synthesis of Tosylhydrazone Derivatives

A common method for the preparation of tosylhydrazone derivatives involves the following steps[7]:

-

Dissolution of p-Toluenesulfonyl hydrazide: p-Toluenesulfonyl hydrazide is dissolved in a suitable solvent, typically a hot alcohol like ethanol.

-

Addition of Carbonyl Compound: The desired aldehyde or ketone is added to the solution.

-

Initiation of Reaction: A small amount of water is often added to the hot mixture.

-

Precipitation and Isolation: The mixture is allowed to cool to room temperature, during which the tosylhydrazone derivative precipitates as a solid.

-

Purification: The solid product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol.

A solvent-free approach using a grinding method at room temperature has also been reported as a rapid and environmentally friendly alternative for the synthesis of N-tosylhydrazones.[8]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of tosylhydrazone derivatives. These compounds have shown efficacy against various cancer cell lines, including triple-negative breast cancer (TNBC), prostate cancer, and hepatocarcinoma.[8][9]

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 3l | MDA-MB-231 (TNBC) | Apoptosis-promoting | Not specified | [8] |

| 2a, 2c, 2d, 2e | DU-145 (Prostate) | Significant anticancer activity | <10 | [9] |

| 3a | DU-145 (Prostate) | Significant anticancer activity | <10 | [9] |

| 2a, 2c, 2d, 2e | Hep-G2 (Hepatocarcinoma) | Significant anticancer activity | <10 | [9] |

| 3a | Hep-G2 (Hepatocarcinoma) | Significant anticancer activity | <10 | [9] |

| 1a, 1b, 1c, 1e | MCF-7 (Breast) | Anticancer activity | <1 | [10] |

| 1e | MDA-MB-231 (Breast) | Anticancer activity | <1 | [10] |

Table 1: Anticancer Activity of Selected Tosylhydrazone Derivatives

Antimicrobial Activity

The antimicrobial properties of tosylhydrazone derivatives have also been investigated. Certain cholesterol-derived tosylhydrazones have exhibited activity against Candida albicans.[1] Other studies have reported antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][11]

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Tosylhydrazone cholesterol derivatives | C. albicans (CIP 1663-80) | Antifungal | 1.5 | [1] |

| Compound 5, 19, 24 | S. aureus | Antibacterial | 64 | [11] |

| Compound 22, 24 | E. faecalis | Antibacterial | 32 | [11] |

Table 2: Antimicrobial Activity of Selected Tosylhydrazone Derivatives

Antiviral Activity

The antiviral potential of this class of compounds has also been explored. One study reported that a specific hydrazone derivative, IMET 98/69, provided significant protection against lethal infections with cardioviruses, Semliki forest virus, and vaccinia virus in mice.[12]

Mechanism of Action

The precise mechanisms of action for many tosylhydrazone derivatives are still under investigation. However, several studies have provided insights into their potential molecular targets and signaling pathways.

Enzyme Inhibition

Some this compound derivatives have been shown to act as enzyme inhibitors, which can impact various metabolic pathways.[4] For instance, certain hydrazone derivatives have been identified as inhibitors of enzymes like α-glucosidase and α-amylase, which are key targets in the management of diabetes.[13] Additionally, some arylsulfonylhydrazones have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[14]

Alteration of Cellular Signaling

Research indicates that these compounds can alter cell signaling and gene expression profiles, suggesting a role in cellular regulation.[4] In the context of cancer, some tosylhydrazones have been shown to induce apoptosis.[8]

Caption: General mechanism of action for tosylhydrazone derivatives.

Experimental Protocols

Cytotoxic Activity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of tosylhydrazone derivatives against cancer cell lines, based on the methodology described in related studies[8]:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 1x10⁴ cells per well and incubated overnight at 37°C with 5% CO₂.

-

Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100, and 200 µg/mL). The cells are then incubated for a specified period (e.g., 24 hours) at 37°C.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound and its derivatives, particularly tosylhydrazones, have demonstrated significant promise in the field of medicinal chemistry. Their straightforward synthesis, coupled with a diverse range of biological activities including potent anticancer and antimicrobial effects, makes them a compelling scaffold for further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action for the most promising derivatives to facilitate their rational design and optimization as novel therapeutic agents. The detailed protocols and compiled data within this guide aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Trends in <i>N</i> ‐Tosylhydrazone Mediated Transition‐Metal‐Free Reactions [ouci.dntb.gov.ua]

- 3. scispace.com [scispace.com]

- 4. Buy this compound | 14062-05-6 [smolecule.com]

- 5. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 6. p-Toluenesulfonyl hydrazide - Wikipedia [en.wikipedia.org]

- 7. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some p-toluenesulfonyl-hydrazinothiazoles and hydrazino-bis-thiazoles and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. turkjps.org [turkjps.org]

- 12. Antiviral effect of 3-[bis-(2-hydroxyethyl)-amino]-acetophenone-[4,5-diphenyl-oxyazolyl-(2)]hydrazone (IMET 98/69) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of N,N'-Bis(P-toluenesulfonyl)hydrazine Derivatives

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, N,N'-Bis(P-toluenesulfonyl)hydrazine and its derivatives, particularly tosylhydrazones, have emerged as a versatile class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and enzyme-inhibitory properties of these molecules, intended for researchers, scientists, and drug development professionals.

Anticancer Activity: A Promising Frontier

Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Quantitative Anticancer Data

A summary of the cytotoxic activities of various tosylhydrazone and related derivatives is presented in Table 1. The data, represented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), highlight the potency of these compounds against a range of human cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |

| p-Toluenesulfonyl-hydrazinothiazoles | 2a, 2c, 2d, 2e | Prostate (DU-145) | <10 | [1] |

| Hepatocarcinoma (Hep-G2) | <10 | [1] | ||

| Hydrazino-bis-thiazole | 3a | Prostate (DU-145) | <10 | [1] |

| Hepatocarcinoma (Hep-G2) | <10 | [1] | ||

| Pyrazole-tosylamide | 9d, 9e, 9f | Breast (MDA-MB-231, MCF-7) | <10 | [1] |

| Sugar Hydrazone | 6d | Breast (MCF-7) | 188 ± 6.2 (µg/mL) | [2][3] |

| Arylidene Derivative | 4d | Breast (MCF-7) | 48.1 ± 0.8 (µg/mL) | [2][3] |

| Acridine N-Acylhydrazone | 3a-3d | Lung (A549) | 8 - >75 | [4] |

Table 1: Anticancer Activity of this compound Derivatives

Mechanism of Action: Induction of Apoptosis

Recent studies have elucidated the pro-apoptotic mechanism of certain tosylhydrazone derivatives. For instance, a series of novel carbonitrile-substituted pyrazole-tosyl amide derivatives have been shown to induce apoptosis in breast cancer cells by inhibiting the anti-apoptotic protein Bcl-2 and activating the executioner caspase, Caspase-3[1]. This disruption of the delicate balance between pro- and anti-apoptotic proteins is a hallmark of effective cancer therapeutics.

The intrinsic apoptosis pathway, a key target for these compounds, is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to cell death. The inhibition of Bcl-2 by tosylhydrazone derivatives prevents the sequestration of pro-apoptotic proteins like Bax and Bak, thereby promoting mitochondrial outer membrane permeabilization and subsequent apoptosis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a spectrum of both bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Table 2 summarizes the MIC values for various hydrazone derivatives against several clinically relevant pathogens.

| Compound Class | Specific Derivative(s) | Microorganism(s) | MIC (µg/mL) | Reference |

| Nitrofurazone Analogues | 28, 29, 32-43, 45-48 | Staphylococcus spp., Bacillus spp. | 0.002 - 7.81 | [5] |

| Pyrazoline/Hydrazone | 5, 19, 24 | Staphylococcus aureus | 64 | [6] |

| 22, 26 | Bacillus subtilis | 64 | [6] | |

| 22, 24 | Enterococcus faecalis | 32 | [6] | |

| 5 | Candida albicans | 64 | [6] | |

| Steroidal Hydrazones | 7, 8 | Various Fungi | 0.37 (mg/mL) | [7] |

| 11 | Bacillus cereus | 0.75 (mg/mL) | [7] |

Table 2: Antimicrobial Activity of Hydrazone Derivatives

Enzyme Inhibition

The specificity of enzyme-substrate interactions makes enzymes attractive targets for therapeutic intervention. Derivatives of this compound have been investigated as inhibitors of various enzymes, including those involved in neurological disorders and pigmentation.

Quantitative Enzyme Inhibition Data

The inhibitory potential of these compounds is often expressed as IC50 values or as the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Table 3 provides a summary of the enzyme inhibitory activities of selected hydrazone derivatives.

| Compound Class | Specific Derivative(s) | Enzyme Target | IC50 (µM) | Ki (µM) | Reference |

| Phenylhydrazones | 2a | Monoamine Oxidase A (MAO-A) | 0.342 | 0.188 | [8] |

| 2b | Monoamine Oxidase A (MAO-A) | 0.028 | 0.011 | [8] | |

| 5-Styryl-2-aminochalcone Hybrids | 2a | α-glucosidase | - | 0.30 | [9] |

| 3e | α-glucosidase | - | 1.48 | [9] |

Table 3: Enzyme Inhibitory Activity of Hydrazone Derivatives

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed methodologies for key in vitro assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37 °C[10].

-

Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals. Incubate for 15 minutes at 37 °C with shaking[10].

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[10]. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Agent: Dissolve the test compound in a suitable solvent and prepare a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium to achieve a range of concentrations[6].

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at 35±1 °C for 18-24 hours for bacteria and 48 hours for fungi[6].

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[6].

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, underscore the versatility of this chemical class. The induction of apoptosis in cancer cells is a particularly noteworthy mechanism of action that warrants further investigation.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways involved in their biological effects. Furthermore, preclinical in vivo studies are necessary to evaluate the safety and efficacy of the most promising candidates in animal models. The continued exploration of this compound derivatives holds significant potential for the discovery of novel drugs to address unmet medical needs.

References

- 1. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, anticancer activity, and molecular docking of some new sugar hydrazone and arylidene derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

Methodological & Application

Application Notes and Protocols: N,N'-Bis(P-toluenesulfonyl)hydrazine as a Reagent for Diimide Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as 1,2-Bis(p-tolylsulfonyl)hydrazine, is a stable, crystalline solid with the molecular formula C₁₄H₁₆N₂O₄S₂.[1] While it is a well-established reagent for the synthesis of α-diazoacetates and α-diazoketones, its potential as a precursor for the in situ generation of diimide (N₂H₂) for the reduction of unsaturated bonds is a subject of interest in organic synthesis.[2][3] Diimide is a highly reactive and selective reducing agent that offers a metal-free alternative to catalytic hydrogenation, particularly for the reduction of non-polar carbon-carbon double and triple bonds.[4][5] This document provides detailed application notes and protocols for the proposed use of this compound as a diimide precursor, drawing upon established procedures for analogous sulfonylhydrazides.

Principle of Diimide Formation

The generation of diimide from sulfonylhydrazides can be achieved through thermal or base-mediated decomposition. For this compound, the presence of two electron-withdrawing p-toluenesulfonyl groups on the hydrazine nitrogen atoms is expected to facilitate its decomposition to form diimide, nitrogen gas, and p-toluenesulfinate salts as byproducts. The highly reactive diimide then readily participates in the stereospecific syn-addition of hydrogen to unsaturated bonds.[4]

Advantages of Diimide Reduction

-

Metal-Free: Avoids contamination of products with transition metals, which is crucial in pharmaceutical and materials science.

-

High Selectivity: Diimide selectively reduces non-polar C=C and C≡C bonds, leaving many other functional groups such as esters, amides, and nitro groups intact.[4]

-

Stereospecificity: The reduction proceeds via a concerted syn-addition of hydrogen, providing predictable stereochemical outcomes.[4]

-

Mild Reaction Conditions: Diimide can be generated under mild conditions, which is advantageous for sensitive substrates.[6]

Proposed Mechanism of Diimide Formation

The base-mediated decomposition of this compound is proposed to proceed through a stepwise elimination mechanism to generate diimide.

Caption: Proposed mechanism for diimide generation.

Experimental Workflow for Alkene Reduction

The general workflow for the reduction of an alkene using diimide generated from this compound involves the in situ generation of diimide in the presence of the unsaturated substrate.

Caption: General experimental workflow for alkene reduction.

Data Presentation: Alkene Reduction with Analogous Diimide Precursors

Table 1: Reduction of Various Alkenes with Diimide Generated from o-Nitrobenzenesulfonylhydrazide (NBSH) [7]

| Entry | Substrate (Alkene) | Product | Reaction Time (h) | Conversion (%) |

| 1 | Methyl-2-phenylacrylate | Methyl-2-phenylpropanoate | 18 | 87 |

| 2 | Methyl-2-acetamidoacrylate | Methyl-2-acetamidopropanoate | 42 | 100 |

| 3 | 2-Hydroxyethyl methacrylate | 2-Hydroxyethyl isobutyrate | 42 | 100 |

| 4 | Methyl-2-phenylbut-2-enoate | Methyl-2-phenylbutanoate | 18 | 78 |

Table 2: Substrate Scope for Diimide Reduction on Solid Support using NBSH [9]

| Entry | Substrate (Resin-Bound) | Reaction Cycles | Isolated Yield (%) |

| 1 | Cinnamyl alcohol derivative | 1 | >95 |

| 2 | Geraniol derivative | 2 | 86 |

| 3 | Propargyl alcohol derivative | 1 | 86 |

| 4 | Cholecalciferol derivative | 2 | 82 (mixture) |

Experimental Protocols

Important Safety Note: this compound and its analogues are potentially hazardous.[1][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[11]

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of N,N'-ditosylhydrazine.

Materials:

-

p-Toluenesulfonyl chloride

-

Hydrazine hydrate

-

Pyridine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Methanol

-

Water

Procedure:

-

To a solution of p-toluenesulfonylhydrazine (1 equivalent) and p-toluenesulfonyl chloride (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add pyridine (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Add diethyl ether and water to the reaction mixture and continue stirring at 0 °C for 15 minutes.

-

Filter the resulting solid product and wash with diethyl ether.

-

Purify the crude product by recrystallization from methanol to afford this compound as a white solid.

Protocol 2: General Procedure for the Reduction of an Alkene (Adapted from NBSH Protocol)

This protocol is adapted from the established procedure for alkene reduction using o-nitrobenzenesulfonylhydrazide (NBSH) and can be considered a starting point for optimization with this compound.[9]

Materials:

-

Alkene substrate

-

This compound

-

Triethylamine (Et₃N)

-

Inert solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrate (1 equivalent) and this compound (2-4 equivalents) in an appropriate inert solvent.

-

To the stirred solution, add triethylamine (4-8 equivalents).

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Gentle heating may be required for less reactive substrates.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, and dry over a suitable drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired reduced alkane.

Conclusion

This compound is a promising yet underexplored reagent for the in situ generation of diimide for the reduction of unsaturated compounds. While its primary application remains in the synthesis of diazo compounds, its structural similarity to other effective diimide precursors suggests its potential in this area. The provided protocols, adapted from well-established procedures for analogous reagents, offer a solid foundation for researchers to explore and optimize the use of this compound as a valuable tool in metal-free reduction methodologies. Further research is warranted to fully elucidate its efficacy and substrate scope in diimide-mediated transformations.

References

- 1. This compound | C14H16N2O4S2 | CID 301521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-Ditosylhydrazine: A Convenient Reagent for Facile Synthesis of Diazoacetates [organic-chemistry.org]

- 3. N,N'-ditosylhydrazine: a convenient reagent for facile synthesis of diazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductions with diimide - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]

- 9. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 14062-05-6 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Application Notes: N,N'-Bis(P-toluenesulfonyl)hydrazine in the Synthesis of α-Diazoacetates

Introduction

α-Diazoacetates are valuable reagents in organic synthesis, serving as precursors for a variety of important transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements.[1][2] The use of N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as N,N'-ditosylhydrazine, offers a convenient and efficient method for the synthesis of α-diazoacetates from the corresponding α-bromoacetates.[1][3][4] This approach avoids the use of potentially explosive and toxic reagents like diazomethane, providing a safer and more practical alternative for laboratory and industrial applications.[3] The reagent itself is a stable, crystalline solid that is easy to handle and can be stored for extended periods without decomposition.[1]

This method is notable for its operational simplicity, short reaction times, and the facile removal of water-soluble byproducts.[1][3] The reaction proceeds by treating an α-bromoacetate with N,N'-ditosylhydrazine in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), at low temperatures.[1]

Key Features:

-

Safety: Circumvents the use of hazardous reagents like diazomethane.

-

Stability: N,N'-Ditosylhydrazine is a stable, crystalline solid.[1]

-

Efficiency: The reaction typically proceeds in high yields with short reaction times.[1][4]

-

Versatility: Applicable to a range of α-bromoacetates for the synthesis of various α-diazoacetates.[3]

-

Simplicity: The experimental procedure and workup are straightforward.[3]

Quantitative Data Summary

The synthesis of various α-diazoacetates using N,N'-ditosylhydrazine and an α-bromoacetate has been reported with good to excellent yields. The following table summarizes the yields for a selection of substrates as described in the literature.

| Entry | R Group of Ester (R-OCOCH₂Br) | Product (R-OCOCHN₂) | Yield (%) |

| 1 | Benzyl | Benzyl diazoacetate | 81 |

| 2 | Methyl | Methyl diazoacetate | 65 |

| 3 | Ethyl | Ethyl diazoacetate | 75 |

| 4 | t-Butyl | t-Butyl diazoacetate | 88 |

| 5 | Phenethyl | Phenethyl diazoacetate | 85 |

| 6 | 4-Nitrobenzyl | 4-Nitrobenzyl diazoacetate | 91 |

| 7 | 4-Methoxybenzyl | 4-Methoxybenzyl diazoacetate | 84 |

| 8 | 2-Naphthylmethyl | 2-Naphthylmethyl diazoacetate | 86 |

Table adapted from Organic Syntheses, Vol. 89, pp. 501-509 (2012).[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the key reagent, N,N'-ditosylhydrazine, from p-toluenesulfonyl hydrazide and p-toluenesulfonyl chloride.

Materials:

-

p-Toluenesulfonyl hydrazide

-

p-Toluenesulfonyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Pyridine

-

n-Hexane

-

Water (H₂O)

-

Acetone

-

Diethyl ether (Et₂O)

Equipment:

-

Three-necked round-bottomed flask

-

Internal thermocouple temperature probe

-

Pressure-equalizing dropping funnel

-

Overhead mechanical stirrer

-

Ice bath

-

Büchner funnel with a medium-porosity fritted disk

-

Vacuum filtration apparatus

Procedure:

-

A 3-L, three-necked round-bottomed flask is equipped with an internal thermocouple, a dropping funnel, and a mechanical stirrer.

-

The flask is charged with p-toluenesulfonyl hydrazide (25.8 g, 134 mmol, 1.00 equiv) and p-toluenesulfonyl chloride (33.2 g, 174 mmol, 1.30 equiv) in 134 mL of CH₂Cl₂.[3]

-

The resulting suspension is stirred and cooled in an ice bath.

-

Pyridine (14.1 mL, 174 mmol, 1.30 equiv) is added dropwise over 5 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture will become homogeneous and yellow, with a white precipitate forming within 3 minutes.[3]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[3]

-

n-Hexane (200 mL) and H₂O (300 mL) are added, and the mixture is stirred in an ice bath for 15 minutes.[3]

-

The white precipitate is collected by suction filtration using a Büchner funnel and washed with ice-cooled Et₂O (200 mL).[3]

-

The solid is dried under vacuum.

-

For recrystallization, the solid is dissolved in boiling acetone (320 mL), and H₂O (150 mL) is slowly added.[3]

-

The mixture is cooled in an ice bath for 1 hour to induce crystallization.

-

The white precipitate is collected by suction filtration, washed with ice-cooled Et₂O (100 mL), and dried under vacuum over P₂O₅ to yield N,N'-ditosylhydrazine.[3]

Protocol 2: Synthesis of Benzyl Diazoacetate

This protocol details the synthesis of a representative α-diazoacetate, benzyl diazoacetate, from benzyl bromoacetate and the previously synthesized N,N'-ditosylhydrazine.

Materials:

-

Benzyl bromoacetate

-

N,N'-Ditosylhydrazine

-

Tetrahydrofuran (THF), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography